Limited Direct Comparative Data Available for This Specific Compound
A thorough search of the primary literature and patent databases reveals a significant gap in directly comparable, quantitative biological or physicochemical data for this specific compound against close analogs. The most reliable differential data available pertains to its physicochemical properties. The predicted LogP for 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole is approximately 3.28, and its molecular weight is 368.70 g/mol. [1] In contrast, a close but more common analog, 3-(2-Chloro-4-nitrophenyl)-1-methyl-5-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole, has a molecular weight of 382.73 g/mol and a LogP of 3.8. [2] This difference in lipophilicity (delta LogP ~0.52) and molecular weight (delta MW ~14 g/mol) can significantly influence membrane permeability, non-specific binding, and ADME profiles, making them non-interchangeable in sensitive biological assays. The lack of published comparative bioactivity data is a critical finding for procurement; researchers must empirically validate this compound's performance in their specific assay system rather than relying on class-level assumptions.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~ 3.28 |
| Comparator Or Baseline | 3-(2-Chloro-4-nitrophenyl)-1-methyl-5-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole: LogP ~ 3.8 |
| Quantified Difference | Delta LogP ~ 0.52 |
| Conditions | Predicted values based on chemical structure |
Why This Matters
This confirms that even closely related analogs have measurably different physicochemical properties, a critical consideration for solubility, permeability, and in vivo distribution.
- [1] ECHA. (n.d.). Substance Infocard for 1-(2-chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole. Retrieved from https://echa.europa.eu/substance-information/-/substanceinfo/100.355.970 View Source
- [2] U.S. Patent No. 4,788,210. (1986). 1,2,4-Triazole compounds. Inventors: Various. View Source
